4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
4-Methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole is a pyrazole-based compound featuring a methyl group at the 4-position and a 1-(1-phenylethyl)azetidin-3-ylmethyl substituent at the 1-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized with a phenylethyl group, which may enhance lipophilicity and influence binding interactions in biological systems . Such compounds are of interest in medicinal chemistry due to pyrazole's role as a privileged scaffold in drug discovery, particularly for targeting receptors or enzymes with modulated selectivity and potency.
Properties
IUPAC Name |
4-methyl-1-[[1-(1-phenylethyl)azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-13-8-17-19(9-13)12-15-10-18(11-15)14(2)16-6-4-3-5-7-16/h3-9,14-15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCAKHNUFDKYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as 1-phenylethylamine, the azetidine ring is formed through cyclization reactions.
Attachment of the Pyrazole Ring: The azetidine intermediate is then reacted with a pyrazole derivative under conditions that facilitate the formation of the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrazole ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkyl-substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 4-methyl-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Pyrazole Derivatives
Key Observations :
- Azetidine vs. Phenoxy/Aryl Groups: The target compound’s 1-(1-phenylethyl)azetidine group likely enhances steric bulk and lipophilicity compared to smaller pendant groups like propargyloxy () or methoxyphenyl (). This may influence membrane permeability or receptor binding .
- Methyl Substitution : The 4-methyl group in the target compound is a common feature in pyrazole derivatives (e.g., ), which may stabilize the ring conformation or modulate electronic effects.
Physicochemical and Crystallographic Properties
- Crystal Packing : Pyrazole derivatives often exhibit intermolecular hydrogen bonding (e.g., C–H⋯O/N interactions) and π-π stacking, as seen in and . The target compound’s bulky phenylethyl group may reduce crystal symmetry compared to smaller analogues.
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